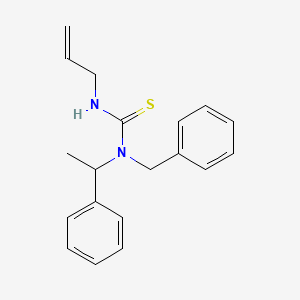

1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea

Description

1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

Molecular Formula |

C19H22N2S |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-benzyl-1-(1-phenylethyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C19H22N2S/c1-3-14-20-19(22)21(15-17-10-6-4-7-11-17)16(2)18-12-8-5-9-13-18/h3-13,16H,1,14-15H2,2H3,(H,20,22) |

InChI Key |

RVTQYQSGQHKZDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(=S)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of benzyl isothiocyanate with 1-phenylethylamine and allylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process not only enhances the efficiency of the reaction but also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anticancer agent and as a modulator of biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 1-Benzyl-1-(1-phenylethyl)-3-propylthiourea

- 1-Benzyl-1-(1-phenylethyl)-3-allylthiourea

- 1-Benzyl-1-(1-phenylethyl)-3-methylthiourea

Uniqueness

1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea is unique due to its prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-Benzyl-1-(1-phenylethyl)-3-prop-2-en-1-ylthiourea is a member of the thiourea family, characterized by its unique structural features that include a prop-2-en-1-yl group and multiple aromatic substituents. This compound has garnered attention for its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzyl group and a phenethyl group attached to the nitrogen atoms of the thiourea functional group.

- An unsaturated propene moiety , which enhances its reactivity and potential interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.95 | Induces apoptosis |

| HepG2 | 0.73 | Cell cycle arrest |

| A549 | 0.37 | Inhibits proliferation |

| HeLa | 0.50 | VEGFR-2 inhibition |

In a study evaluating several derivatives, specific substitutions on the thiourea structure were found to enhance cytotoxicity, particularly against HeLa cells, indicating a promising avenue for further development in cancer therapeutics .

Antiviral Effects

The compound also exhibits antiviral activity, with preliminary studies suggesting its efficacy against certain viral strains. The mechanism is believed to involve the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research investigated various thiourea derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of cancer cells in vitro, with particular effectiveness noted in HeLa cells where it induced apoptotic cell death .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that this compound interacts with specific molecular targets within cancer cells, potentially forming covalent bonds with active sites on enzymes involved in cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1-(1-phenylethyl)-3-methylthiourea | Lacks unsaturation; simpler structure | Moderate anticancer activity |

| 1-Benzyl-1-(1-phenylethyl)-3-propylthiourea | Propane side chain; reduced reactivity | Lower efficacy compared to target compound |

| This compound | Unique propene group enhances reactivity | High potency against multiple cancers |

The presence of the propene moiety in this compound is crucial for its enhanced biological activity compared to other thioureas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.